DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE
Overview
Description
DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE is a chemical compound with the molecular formula C12H12ClNO5 It is a derivative of terephthalic acid and is characterized by the presence of a dimethyl ester group and a trichloroacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dimethyl terephthalate+Trichloroacetyl chloride→DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: Terephthalic acid and trichloroacetic acid.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-[(CHLOROACETYL)AMINO]TEREPHTHALATE
- DIMETHYL 2-[(2,4-DICHLOROBENZOYL)AMINO]TEREPHTHALATE
- DIMETHYL 2-[(4-NITROPHENYL)SULFONYL]AMINO]TEREPHTHALATE
Uniqueness
DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
dimethyl 2-[(2,2,2-trichloroacetyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3NO5/c1-20-9(17)6-3-4-7(10(18)21-2)8(5-6)16-11(19)12(13,14)15/h3-5H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZVUJORSGYUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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